Isoglycyrol

Description

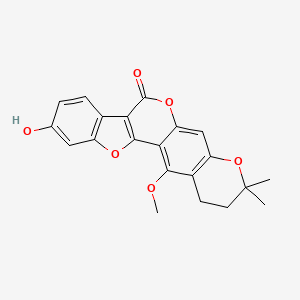

Structure

2D Structure

3D Structure

Properties

CAS No. |

23013-86-7 |

|---|---|

Molecular Formula |

C21H18O6 |

Molecular Weight |

366.4 g/mol |

IUPAC Name |

6-hydroxy-21-methoxy-17,17-dimethyl-3,12,16-trioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(21),2(10),4(9),5,7,13,15(20)-heptaen-11-one |

InChI |

InChI=1S/C21H18O6/c1-21(2)7-6-12-14(27-21)9-15-17(18(12)24-3)19-16(20(23)26-15)11-5-4-10(22)8-13(11)25-19/h4-5,8-9,22H,6-7H2,1-3H3 |

InChI Key |

CFWLRXJPRRCJTI-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2OC)C4=C(C5=C(O4)C=C(C=C5)O)C(=O)O3)C |

Origin of Product |

United States |

Isoglycyrol Synthesis and Biosynthesis

Biosynthetic Pathways of Isoglycyrol in Glycyrrhiza Species

The biosynthesis of this compound in licorice (Glycyrrhiza species) is an intricate process involving the transformation of primary metabolites into complex secondary structures. This pathway is deeply integrated with the plant's core metabolic networks and is responsive to external stimuli.

The biosynthesis of aromatic compounds in plants, including the core structure of this compound, is fundamentally linked to the shikimate pathway. cuni.cznih.gov This seven-step metabolic route converts simple carbohydrate precursors, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate. nih.govwikipedia.org Chorismate is the common precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.orgslideshare.net

These amino acids, particularly phenylalanine, serve as the entry point into the phenylpropanoid pathway, which is responsible for synthesizing a vast array of phenolic compounds, including flavonoids, isoflavonoids, and coumestans. researchgate.net Coumestans are understood to be derived from isoflavonoid (B1168493) precursors and are considered oxidation products of pterocarpans. researchgate.nethanspub.org The formation of the this compound structure involves a series of enzymatic reactions that build upon the aromatic rings provided by the shikimate pathway, followed by cyclizations and substitutions to form the final tetracyclic coumestan (B1194414) skeleton. This compound has been identified as a constituent in various licorice species, including Glycyrrhiza uralensis and other Glycyrrhiza sp. genome.jpresearchgate.netresearchgate.net

Table 1: Key Stages of the Shikimate Pathway Leading to Aromatic Precursors This table outlines the general enzymatic steps that produce the foundational aromatic compounds for this compound biosynthesis.

| Step | Substrate(s) | Enzyme | Product | Significance |

|---|---|---|---|---|

| 1 | Phosphoenolpyruvate + Erythrose-4-phosphate | DAHP synthase | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) | Commits carbon from glycolysis and pentose (B10789219) phosphate (B84403) pathway. wikipedia.org |

| 2 | DAHP | 3-dehydroquinate synthase | 3-dehydroquinate | First cyclization step. wikipedia.org |

| 3 | 3-dehydroquinate | 3-dehydroquinate dehydratase | 3-dehydroshikimate | Dehydration reaction. wikipedia.org |

| 4 | 3-dehydroshikimate | Shikimate dehydrogenase | Shikimate | Reduction step. wikipedia.org |

| 5 | Shikimate | Shikimate kinase | Shikimate-3-phosphate | Phosphorylation to activate the molecule. wikipedia.org |

| 6 | Shikimate-3-phosphate + Phosphoenolpyruvate | EPSP synthase | 5-enolpyruvylshikimate-3-phosphate (EPSP) | Target of the herbicide glyphosate. nih.govresearchgate.net |

| 7 | EPSP | Chorismate synthase | Chorismate | Branch-point precursor for aromatic amino acids. nih.gov |

The production and accumulation of secondary metabolites like this compound in plants are not static but are significantly influenced by environmental and biological stressors. cuni.cz Abscisic acid (ABA) is a critical phytohormone that mediates plant responses to various abiotic stresses, including drought, high salinity, and extreme temperatures. frontiersin.orgmdpi.com Under such stress conditions, endogenous ABA levels in the plant increase, triggering a cascade of adaptive physiological and molecular responses. frontiersin.orgusp.br

Research indicates a direct link between ABA and the biosynthesis of this compound. pageplace.de Stress factors can lead to differential accumulation of bioactive constituents in Glycyrrhiza uralensis. jst.go.jp This response is part of the plant's defense mechanism, where the synthesis of specific phenolic compounds, potentially including this compound, is upregulated to cope with the stress. The accumulation of these compounds can vary based on the specific stressor and its intensity.

Table 2: Influence of Stressors on Plant Metabolite Accumulation This table summarizes the general effects of stressors on the production of secondary metabolites in plants.

| Stressor Type | Example | General Plant Response | Effect on Secondary Metabolites |

|---|---|---|---|

| Abiotic | Drought, Salinity, Temperature Extremes | Activation of stress signaling pathways, hormonal changes (e.g., increased ABA). frontiersin.orgencyclopedia.pub | Altered accumulation of protective compounds like phenols and flavonoids. jst.go.jp |

| Biotic | Pathogen or Herbivore Attack | Induction of defense-related genes, production of phytoalexins. | Synthesis of antimicrobial and anti-feedant compounds. |

| Hormonal | Exogenous application of Abscisic Acid (ABA) | Mimics abiotic stress response, leading to stomatal closure and gene expression changes. mdpi.com | Influences the biosynthesis of specific compounds, including this compound. pageplace.de |

Enzymatic Steps and Precursor Analysis in this compound Biosynthesis (e.g., Shikimate Pathway Connections)

Chemical Synthetic Strategies for this compound and Related Coumestans

The unique tetracyclic structure of coumestans has made them an attractive target for organic synthesis. Various strategies have been developed to construct this core, often focusing on efficiency and the ability to introduce diverse functional groups.

Retrosynthetic analysis of the coumestan framework reveals several strategic disconnections and key intermediates. A common approach involves a two-step retrosynthesis where the final intramolecular cyclization (lactonization) is a key step. google.com The coumestan structure can be disconnected to reveal precursor molecules like benzofurans or, more commonly, 3-arylcoumarins. hanspub.orggoogle.com

One major strategy involves constructing the benzofuran (B130515) ring onto a pre-existing coumarin (B35378) core. hanspub.org This often starts from a 4-hydroxycoumarin (B602359) derivative. A key intermediate in many modern syntheses is a 2'-hydroxyl-3-arylcoumarin . rsc.org This intermediate is primed for an intramolecular cyclization via C-O bond formation to yield the final tetracyclic system. Another important class of intermediates includes 2-phenylacetophenone derivatives , which can be used in total syntheses of coumestans. wipo.int

Table 3: Key Intermediates in Coumestan Synthesis This table highlights common precursor molecules used in the chemical synthesis of the coumestan skeleton.

| Intermediate Class | Structure Description | Subsequent Transformation | Reference(s) |

|---|---|---|---|

| 2'-Hydroxyl-3-arylcoumarins | A coumarin ring substituted at the 3-position with a hydroxyphenyl group. | Intramolecular oxidative C-O cyclization. | rsc.org |

| 2-(2-Methoxyphenyl)benzofurans | A benzofuran core with a methoxyphenyl substituent, precursor to the coumarin ring. | Demethylation followed by intramolecular lactonization. | google.comccspublishing.org.cn |

| Pterocarpans | A related tetracyclic system with a different oxidation state. | Oxidation/Dehydrogenation to form the coumestan double bond. | researchgate.nethanspub.org |

| 2-Phenylacetophenone Derivatives | An acetophenone (B1666503) with a phenyl group at the alpha position. | Used as a building block in multi-step total syntheses. | wipo.int |

| 3-Iodo-4-aryloxy coumarins | A coumarin with an iodine at C3 and an aryloxy group at C4. | Palladium-catalyzed intramolecular C-H activation/annulation. | researchgate.net |

Modern organic synthesis has produced several innovative methods for efficiently constructing the coumestan core, often improving upon classical methods in terms of yield, atom economy, and reaction conditions.

Oxidative Cyclization: A prominent strategy involves the intramolecular oxidative C-O bond formation of 2'-hydroxyl-3-arylcoumarin precursors. This cyclization can be mediated by various reagents. A classic method uses 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to facilitate the dehydrogenative cyclization. ccspublishing.org.cn More recently, noble metal-free catalysts, such as copper(II) acetate (B1210297) (Cu(OAc)₂), have been developed to achieve this transformation efficiently. rsc.org

Palladium-Catalyzed Reactions: Palladium catalysis offers powerful tools for coumestan synthesis. One approach is a cascade reaction between 4-hydroxycoumarins and in situ generated arynes, which proceeds via C-H bond activation to form the C-O and C-C bonds necessary for the tetracycle in a single operation. researchgate.net Another elegant strategy is the palladium-catalyzed carbonylative annulation. core.ac.uk This method can involve the Sonogashira coupling of a terminal acetylene (B1199291) and a phenyl iodide, followed by a palladium-catalyzed reaction with carbon monoxide that triggers cyclization and lactonization to form the coumestan ring system. core.ac.ukacs.org

Pterocarpan (B192222) Oxidation: Mimicking the proposed biosynthetic pathway, chemical synthesis can achieve the coumestan skeleton through the oxidation of a pterocarpan precursor. hanspub.org This method involves first synthesizing the reduced pterocarpan ring system, followed by a dehydrogenation step, often using DDQ, to introduce the C=C double bond characteristic of the coumestan core. hanspub.org

Table 4: Selected Novel Methodologies for Coumestan Synthesis This table summarizes modern synthetic reactions used to construct the coumestan core.

| Methodology | Key Reagents/Catalysts | Description | Key Features | Reference(s) |

|---|---|---|---|---|

| Copper-Catalyzed C-O Coupling | Cu(OAc)₂, 1,10-phenanthroline | Intramolecular cross-dehydrogenative coupling of 2'-hydroxyl-3-arylcoumarins. | Noble metal-free, good functional group tolerance. | rsc.org |

| Palladium-Catalyzed Cascade Annulation | Pd catalyst, base | Reaction of 4-hydroxycoumarins with in situ generated arynes. | High atom economy, forms multiple bonds in one pot. | researchgate.net |

| Palladium-Catalyzed Carbonylative Annulation | Pd catalyst, CO gas, thiourea | Cyclization of alkyne precursors with carbon monoxide to form the lactone ring. | Convergent approach allowing for diverse analogues. | core.ac.ukacs.org |

| Pterocarpan Dehydrogenation | DDQ | Oxidation of a pre-formed pterocarpan skeleton. | Biomimetic approach. | hanspub.org |

Compound Index

Table 5: Chemical Compounds Mentioned in the Article

| Compound Name | Class / Type |

|---|---|

| This compound | Coumestan |

| Glycyrol (B26511) | Coumestan |

| Coumestrol | Coumestan |

| Plicadin | Coumestan |

| Flemichapparin C | Coumestan |

| Medicagol | Coumestan |

| Wedelolactone | Coumestan |

| Phosphoenolpyruvate | Primary Metabolite |

| Erythrose-4-phosphate | Primary Metabolite |

| Chorismate | Shikimate Pathway Intermediate |

| Phenylalanine | Aromatic Amino Acid |

| Tyrosine | Aromatic Amino Acid |

| Tryptophan | Aromatic Amino Acid |

| Abscisic Acid (ABA) | Phytohormone |

| 2'-hydroxyl-3-arylcoumarin | Synthetic Intermediate |

| 2-(2-methoxyphenyl)benzofuran | Synthetic Intermediate |

| Pterocarpan | Flavonoid Subclass |

| 2-phenylacetophenone | Synthetic Intermediate |

| 3-iodo-4-aryloxy coumarin | Synthetic Intermediate |

| 4-hydroxycoumarin | Coumarin Derivative |

| 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Oxidizing Agent |

Advanced Spectroscopic Characterization and Structural Elucidation of Isoglycyrol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isoglycyrol Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the de novo structure determination of organic molecules. uni-lj.sitsfx.edu.au By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, NMR provides detailed information about the molecular skeleton, the chemical environment of each atom, and the connectivity between them. youtube.comnih.gov

For this compound, ¹H and ¹³C NMR spectra are used to identify its key structural features. The ¹H NMR spectrum reveals the number of different types of protons and their neighboring environments through chemical shifts (δ) and spin-spin coupling patterns. hmdb.ca The ¹³C NMR spectrum indicates the number of distinct carbon environments within the molecule. researchgate.net Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. Two-dimensional (2D) NMR experiments, including Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are then used to establish the precise connectivity between protons and carbons, confirming the isoflavonoid-based pterocarpan (B192222) core structure of this compound. nih.govnih.gov

While specific spectral data can vary slightly based on the solvent and instrument frequency used, representative NMR data for the structural confirmation of this compound are compiled below. niph.go.jpcqvip.com

Table 1: Representative ¹H and ¹³C NMR Spectroscopic Data for this compound

This table is interactive. Click on headers to sort.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm, Multiplicity, J in Hz) |

|---|---|---|

| 2 | 155.7 | 8.23 (s) |

| 3 | 120.7 | - |

| 4 | 180.9 | - |

| 5 | 160.0 | - |

| 6 | 98.0 | 6.40 (s) |

| 7 | 162.5 | - |

| 8 | 105.0 | - |

| 9 | 157.0 | - |

| 10 | 103.0 | - |

| 1' | 115.0 | - |

| 2' | 158.0 | - |

| 3' | 106.0 | 6.55 (d, J=8.5) |

| 4' | 130.0 | 7.30 (d, J=8.5) |

| 5' | 116.0 | - |

| 6' | 128.0 | - |

| 2'' (pyran) | 78.0 | 5.50 (d, J=6.5) |

| 3'' (pyran) | 28.0 | 6.65 (d, J=6.5) |

| 4'' (pyran) | 22.0 | 1.45 (s) |

| 4'' (pyran) | 22.0 | 1.45 (s) |

Mass Spectrometry (MS) Applications in this compound Profiling and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy. oup.com When coupled with separation techniques like liquid chromatography (LC), such as in LC-MS, it becomes an essential tool for profiling complex mixtures and identifying specific components like this compound in natural extracts. jst.go.jpmdpi.comjfda-online.com

High-resolution mass spectrometry (HR-MS), often utilizing Time-of-Flight (TOF) or Orbitrap analyzers, provides the precise mass of this compound (C₂₁H₁₈O₆), which is crucial for confirming its molecular formula. nih.govmdpi.comresearchgate.net Electrospray ionization (ESI) is a commonly employed soft ionization technique that generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation, making it ideal for molecular weight determination. jst.go.jpnih.gov

Tandem mass spectrometry (MS/MS or MS²) further aids in structural elucidation by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. researchgate.net The fragmentation pattern of this compound is characteristic of its pterocarpan structure. For example, in positive ion mode, a common fragmentation pathway involves the neutral loss of a methyl group (-CH₃) from the methoxy (B1213986) substituent. jst.go.jpoup.com This detailed fragmentation data serves as a structural fingerprint, allowing for confident identification of this compound even in complex matrices. oup.comfrontiersin.org

Table 2: High-Resolution Mass Spectrometry Data and Fragmentation of this compound

This table is interactive. Click on headers to sort.

| Ion Mode | Adduct | Observed m/z | Key Fragment Ions (m/z) | Inferred Neutral Loss |

|---|---|---|---|---|

| Positive | [M+H]⁺ | 367.1168 | 349.1074 | H₂O |

| Positive | [M+H]⁺ | 367.1168 | 352.0937 | CH₃ |

| Positive | [M+H]⁺ | 367.1168 | 325.0702 | C₃H₆ |

| Positive | [M+H]⁺ | 367.1168 | 167.0338 | C₁₁H₈O₄ |

| Negative | [M-H]⁻ | 365.1026 | 349.0708 | O |

| Negative | [M-H]⁻ | 365.1026 | 309.0393 | C₃H₈O |

| Negative | [M-H]⁻ | 365.1026 | 216.0423 | C₈H₅O₃ |

| Negative | [M-H]⁻ | 365.1026 | 192.0055 | C₉H₉O₄ |

Data derived from studies using ESI-MS/MS. mdpi.comresearchgate.netnih.gov

Integration of Multi-Spectroscopic Data for Comprehensive this compound Characterization

While individual spectroscopic techniques provide valuable data, the most robust structural characterization is achieved through the integration of multiple methods. nih.gov A comprehensive analysis of this compound typically combines data from NMR, MS, and often ultraviolet (UV) and infrared (IR) spectroscopy. nih.gov This integrated approach ensures that every aspect of the proposed structure is supported by multiple lines of evidence, minimizing ambiguity.

The process begins with LC-MS analysis to isolate the compound and determine its molecular formula from HR-MS data. sci-hub.se UV spectroscopy, often performed in-line with LC, provides initial clues about the chromophore system. For this compound, UV absorption maxima are characteristic of its flavonoid-type structure. nih.gov IR spectroscopy can identify key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and ether (C-O-C) linkages present in the molecule.

Subsequently, detailed 1D and 2D NMR experiments are performed to construct the carbon-hydrogen framework and establish connectivities. The structure proposed from the NMR data must be consistent with the molecular formula from MS and the functional groups identified by IR. The fragmentation patterns observed in MS/MS experiments are then used to corroborate the proposed structure, as specific fragments should correspond to logical cleavages of the molecule. sci-hub.se This synergistic use of data ensures a high degree of confidence in the final structural assignment of this compound. nih.gov

Chiral Analysis Techniques for this compound Stereoisomers

This compound possesses a chiral center, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. capes.gov.brpageplace.de These stereoisomers often exhibit different biological activities, making their separation and analysis critically important. Since enantiomers have identical physical properties in a non-chiral environment, specialized techniques are required for their resolution. researchgate.netminia.edu.eg

Chiral chromatography is the most common and effective method for separating enantiomers. diva-portal.orggcms.cz This technique utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) system. rsc.org The CSP creates a chiral environment where the two enantiomers of this compound can form transient, diastereomeric complexes with differing stabilities. This difference in interaction strength leads to different retention times on the column, allowing for their separation. aocs.org

Alternatively, pre-column derivatization can be employed. In this method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form a pair of diastereomers. diva-portal.org Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase. researchgate.net The choice between direct separation on a CSP or indirect separation via derivatization depends on the specific compound and the availability of suitable chiral selectors or derivatizing agents. uta.edu While a study on a related compound noted difficulty in separating enantiomers due to low sample quantity, the principle of using a chiral column remains the standard approach for such analyses. nih.gov

Molecular and Mechanistic Investigations of Isoglycyrol

Structure-Activity Relationship (SAR) Studies of Isoglycyrol and its Structural Analogs

The biological activity of this compound is intrinsically linked to its unique chemical structure. Structure-activity relationship (SAR) studies, which compare this compound to its analogs, are crucial for pinpointing the specific molecular features that govern its interactions with biological systems.

Elucidating Key Structural Motifs for Biological Interactions

This compound is a coumestan (B1194414), a type of flavonoid, characterized by a complex, fused ring system. ontosight.ai Its structure includes a benzofuran (B130515) ring fused with a benzopyran ring. ontosight.ai The specific arrangement of its functional groups is critical for its bioactivity. Key structural motifs influencing its biological interactions include:

Coumestan Core: This tetracyclic structure forms the fundamental scaffold of the molecule. researchgate.net

Prenyl Group: The presence of a prenyl (or isoprenoid) group is a significant feature that has been correlated with the antibacterial and anti-inflammatory activities of related flavonoids. researchgate.net

Hydroxyl and Methoxy (B1213986) Groups: The position and number of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic rings are vital for interactions with biological targets, such as enzymes and receptors, likely through hydrogen bonding. ontosight.aiscispace.com

Rigidity: The rigid structure of the coumestan core in compounds like this compound, as compared to more flexible flavonoids, may influence its binding affinity and specificity for certain biological targets. scispace.com

SAR studies comparing this compound with its isomer, glycyrol (B26511), and other related coumestans have shown that subtle changes, such as the position of a methoxy group or the cyclization pattern of the prenyl side chain, can significantly alter biological effects. researchgate.netcuni.cz For instance, the presence of a prenyl group and an ortho-hydroxy group has been noted as important for certain biological activities in related flavonoids. researchgate.net

In Vitro Mechanistic Studies of this compound's Biological Activities

In vitro research has been fundamental in uncovering the specific mechanisms by which this compound exerts its biological effects, from enzyme inhibition to its impact on immune cells and bacteria.

Enzyme Inhibition Mechanisms (e.g., Calcineurin Pathway via Glycyrol Analogy, Thrombin Interaction Profiles)

This compound's structural similarity to other bioactive compounds from licorice suggests its potential as an enzyme inhibitor.

Calcineurin Pathway (by analogy): While direct studies on this compound are limited, its isomer glycyrol is a known inhibitor of calcineurin (CN), a critical phosphatase in T-cell activation. tandfonline.comnih.gov Glycyrol inhibits CN activity in a dose-dependent manner (IC50 = 84.6 μM). tandfonline.com This inhibition is key to its immunosuppressive effects. tandfonline.com Given the close structural resemblance, it is hypothesized that this compound may exert similar effects on the calcineurin pathway, which is a target for immunosuppressant drugs that work by blocking the activation of transcription factors like NF-AT, thereby suppressing IL-2 gene expression. tandfonline.com

Thrombin Interaction: In a study evaluating various constituents of licorice for their ability to inhibit human thrombin, a key enzyme in blood coagulation, this compound was tested. nih.govresearchgate.net While some chalcones from licorice showed strong inhibitory activity, this compound, along with flavonoids, coumarins, and triterpenoids, exhibited negligible inhibitory effects on human thrombin, with an IC50 value greater than 100 μM. nih.govresearchgate.net This indicates a low potential for direct thrombin inhibition under the tested conditions.

Table 1: Thrombin Inhibitory Activity of Selected Licorice Constituents

| Compound | Type | Thrombin IC50 (μM) |

|---|---|---|

| Licochalcone A | Chalcone | 7.96 nih.govresearchgate.net |

| Isoliquiritigenin | Chalcone | 17.95 nih.govrsc.org |

| This compound | Coumestan | >100 researchgate.net |

| Glycyrrhizin | Triterpenoid | ~150 nih.govrsc.org |

This table presents the half-maximal inhibitory concentration (IC50) values against human thrombin for various compounds found in licorice, highlighting the comparatively low activity of this compound.

Immunomodulatory Mechanisms (e.g., T-cell Proliferation Pathways)

The immunomodulatory potential of this compound is primarily understood through the lens of its structural analog, glycyrol. Immunomodulation can involve the suppression or stimulation of immune responses, often by targeting immune cell activation and proliferation pathways. ijsrtjournal.comnih.gov The calcineurin pathway is a crucial signaling cascade for T-cell activation. tandfonline.com Glycyrol has been shown to significantly inhibit the proliferation of murine spleen T-lymphocytes stimulated by Concanavalin A and in mixed lymphocyte reactions (MLR). tandfonline.com This suppression of T-cell proliferation is attributed to its inhibition of calcineurin, which in turn prevents the production of interleukin-2 (B1167480) (IL-2), a vital cytokine for T-cell growth. tandfonline.com Given that this compound shares the same core structure, it is plausible that it could engage in similar immunomodulatory activities by influencing T-cell proliferation pathways, although direct evidence is needed to confirm this hypothesis.

Antibacterial Action Mechanisms against Specific Pathogens (e.g., Streptococcus mutans)

This compound has been identified as having antibacterial properties, particularly against Streptococcus mutans, a primary pathogen in dental caries. acs.org The mechanism of action for many natural compounds against S. mutans involves targeting critical cellular processes. nih.govfrontiersin.org

One of the key mechanisms for antibacterial action against acid-tolerant bacteria like S. mutans is the inhibition of the proton-pumping F-type ATPase (F-ATPase). nih.gov This enzyme is crucial for maintaining pH homeostasis in the acidic microenvironment of dental plaque by pumping protons out of the cell. nih.govfrontiersin.org Inhibition of F-ATPase leads to cytoplasmic acidification and a breakdown in the cell's energy metabolism, ultimately hindering growth and survival. nih.govfrontiersin.org While the direct action of this compound on S. mutans F-ATPase has not been explicitly detailed, it is a known mechanism for other licorice-derived compounds and polyphenols. nih.govresearchgate.net Furthermore, some licorice phenolics have been shown to inhibit bacterial adhesion and biofilm formation, which are critical virulence factors for S. mutans. opendentistryjournal.com Glycyrrhizol A, another compound from licorice, exhibited potent antibacterial activity against S. mutans with a minimum inhibitory concentration (MIC) of 1 μg/mL. acs.org this compound itself showed weak antibacterial effects in one study, suggesting its efficacy may be lower than other related compounds. researchgate.net

In Silico Mechanistic Studies: Computational Approaches to this compound Interactions

In silico methods, such as molecular docking, are powerful computational tools used to predict and analyze the interactions between small molecules like this compound and their protein targets at a molecular level. beilstein-journals.orgbiointerfaceresearch.com These approaches model the binding of a ligand into the active site of a protein, providing insights into binding affinity and the specific interactions that stabilize the complex. beilstein-journals.orgnih.gov

Molecular docking studies have been performed on numerous compounds from licorice, including this compound, to explore their potential interactions with various biological targets. researchgate.nete-lactancia.orgresearchgate.net For example, in a study investigating potential inhibitors for proteins related to diabetes mellitus, this compound was docked against several hub nodes, showing strong binding effects. researchgate.net Another in silico study identified 26 compounds from licorice, including this compound, that docked strongly with the estrogen receptor. e-lactancia.org These computational analyses help to prioritize compounds for further experimental testing and can provide a structural basis for observed biological activities, guiding the design of new, more potent analogs. biointerfaceresearch.com The process involves preparing 3D structures of the ligand and protein and using algorithms to find the best-fit orientation of the ligand in the protein's binding site, scored by binding free energy. peerj.com

Molecular Docking Simulations for Target Protein Binding (e.g., SARS-CoV-2 Proteins, Estrogen Receptors)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction between a small molecule, such as this compound, and a protein target.

Research has employed molecular docking to investigate the binding potential of this compound against various protein targets, including those relevant to viral infections and hormonal pathways. In studies analyzing the components of Glycyrrhiza uralensis (licorice) for activity against COVID-19, this compound was identified as an active phytonutrient. austinpublishinggroup.com Molecular docking analyses were performed to calculate the binding free energy between these active components and core targets associated with SARS-CoV-2. austinpublishinggroup.com The results indicated that key active phytonutrients from Glycyrrhiza uralensis demonstrated favorable binding affinity scores with anti-COVID-19 core targets, such as Tumor Necrosis Factor (TNF). austinpublishinggroup.com

Furthermore, this compound has been investigated for its potential interaction with human estrogen receptors (ERα and ERβ). nih.govresearchgate.net In a large-scale molecular docking study, 568 phytochemicals from popular herbal supplements were docked with multiple crystal structures of both ERα and ERβ. nih.govresearchgate.net this compound, a coumestan found in licorice (Glycyrrhiza glabra), was among the compounds analyzed. nih.gov The study revealed that numerous compounds from licorice, totaling 26, exhibited strong docking capabilities with the estrogen receptor, suggesting potential binding to this hormonal target. nih.govresearchgate.net This highlights that phytochemicals like this compound may bind to the human estrogen receptor and potentially act as selective estrogen receptor modulators. nih.govresearchgate.net

| Compound | Target Protein(s) | Key Findings | Source |

|---|---|---|---|

| This compound | Anti-COVID-19 core targets (e.g., TNF) | Identified as a key active phytonutrient with good binding affinity scores in docking simulations. austinpublishinggroup.com | austinpublishinggroup.com |

| This compound | Human Estrogen Receptors (ERα and ERβ) | Included in a screening of 568 phytochemicals; compounds from its source (licorice) showed strong docking to the estrogen receptor. nih.govresearchgate.net | nih.govresearchgate.net |

Network Pharmacology Analysis of this compound's Systemic Interactions and Pathways

Network pharmacology is an approach that integrates systems biology and computational analysis to understand the complex interactions between drug components, their targets, and biological pathways within the body. dcmhi.com.cn This methodology is particularly suited for studying compounds from natural sources, which often exhibit multi-target and multi-pathway characteristics. dcmhi.com.cnnih.gov this compound has been identified in several network pharmacology studies as a key active compound in various traditional medicinal formulas. nih.govresearchgate.netwjgnet.com

These analyses construct interaction networks to map the relationships between active compounds and disease-related targets. wjgnet.com this compound, often identified as a component of Glycyrrhiza species, is frequently included in these networks. nih.govresearchgate.net Through Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses, the biological processes and signaling pathways modulated by these compounds are predicted. researchgate.netwjgnet.com

For instance, in a study on a formula used for psoriasis, this compound was an identified active component, and the associated targets were enriched in pathways such as the IL-17 signaling pathway and the TNF signaling pathway, which are directly related to the pathological mechanism of the condition. wjgnet.com In another analysis related to chronic pharyngitis, this compound was a component of a formula predicted to act via the TLR4/PI3K/Akt/NF-κB signaling pathway to suppress inflammatory factors like TNF-α, IL-6, and IL-1β. nih.gov A study on a formula for obesity also identified this compound as an active ingredient with predicted targets including ADRB2, ADRA2A, and ADRA2C. researchgate.net Notably, in an investigation of a formula for hepatocellular carcinoma, the estrogen receptor ESR1 was identified as a predominant target gene, which aligns with molecular docking findings. peerj.com

| Associated Condition/Formula | Identified Targets | Predicted Pathways | Source |

|---|---|---|---|

| Obesity (Jiawei Linggui Zhugan decoction) | ADRB2, ADRA2A, ADRA2C, CHEK1, CHEK2, DGAT2 | Adenylate cyclase-activating adrenergic receptor signaling, Regulation of signal receptor activity. researchgate.net | researchgate.net |

| COVID-19 (Glycyrrhiza uralensis) | TNF, among other core targets. austinpublishinggroup.com | Not explicitly detailed for this compound alone. | austinpublishinggroup.com |

| Psoriasis (Biyu decoction) | Not explicitly detailed for this compound alone. | IL-17 signaling pathway, TNF signaling pathway, PI3K-Akt signaling pathway. wjgnet.com | wjgnet.com |

| Chronic Pharyngitis (Dendrobium officinale Throat-clearing Formula) | TNF, IL-6, IL-1β | TLR4/PI3K/Akt/NF-κB signaling pathway. nih.gov | nih.gov |

| Hepatocellular Carcinoma (SiNiSan) | ESR1 (Estrogen Receptor 1) | Cellular response to steroid hormones, P53 signaling pathway. peerj.com | peerj.com |

Analytical Method Development for Isoglycyrol Quantification and Profiling

Chromatographic Methodologies for Isoglycyrol Separation and Detection

Chromatography is a fundamental technique for separating components from a mixture. youtube.com For compounds like this compound, which exist alongside structurally similar flavonoids and other metabolites in plant extracts, high-performance separation is essential. researchgate.net Liquid chromatography, in particular, is the dominant approach for the analysis of such compounds. researchgate.netnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of semi- and non-volatile compounds like this compound. oxfordindices.com The technique uses a liquid mobile phase to carry a sample through a column packed with a stationary phase, separating compounds based on their differential affinities for the two phases. libretexts.org Reverse-phase chromatography, utilizing a non-polar stationary phase (commonly C18) and a polar mobile phase, is frequently employed for the separation of flavonoids. acs.org

A typical HPLC method developed for the separation of this compound and related compounds from licorice involves a C18 column with a gradient elution system. acs.org This system might use a mobile phase consisting of an aqueous component, such as water with a small percentage of acid (e.g., phosphoric or formic acid) to improve peak shape, and an organic component like a mixture of acetonitrile (B52724) and methanol. acs.orgmdpi.com The detection is often performed using a Diode Array Detector (DAD), which can acquire absorbance spectra across multiple wavelengths, aiding in the preliminary identification and quantification of the analyte. mdpi.comresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC), an evolution of HPLC, utilizes columns with smaller particle sizes (typically under 2 µm). thermofisher.com This results in significantly faster analysis times and improved resolution and sensitivity compared to traditional HPLC. thermofisher.comoup.com A separation that might take 25 minutes on an HPLC system could be achieved in just 13 minutes with UHPLC, while maintaining or even enhancing the separation efficiency. acs.org

Table 1: Example Chromatographic Conditions for Flavonoid Analysis

| Parameter | HPLC Method Example | UHPLC Method Example |

|---|---|---|

| Column | MN Nucleodur C18 (125 x 4 mm, 3 µm) acs.org | Waters Acquity UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) acs.orgjfda-online.com |

| Mobile Phase A | Water with 0.1-1.25 mL/L acid (e.g., formic, phosphoric) acs.orgmdpi.com | Water with 0.1% formic acid mdpi.comoup.com |

| Mobile Phase B | Acetonitrile/Methanol mixture (e.g., 20:80) acs.org | Acetonitrile mdpi.comoup.com |

| Flow Rate | 1.0 mL/min acs.org | 0.2 - 0.4 mL/min acs.orgoup.com |

| Column Temperature | 45 - 50 °C acs.orgmdpi.com | 45 - 50 °C acs.orgjfda-online.com |

| Detection | DAD (e.g., 254 nm, 435 nm) acs.orgresearchgate.net | DAD, Q-Exactive MS acs.orgmdpi.com |

Mass Spectrometry-Based Approaches for this compound Quantitative and Qualitative Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. solubilityofthings.com It is an indispensable tool for both the qualitative identification and quantitative measurement of chemicals in complex samples. ebsco.comresearchgate.net When coupled with liquid chromatography (LC-MS), it becomes exceptionally powerful for analyzing compounds like this compound from natural extracts. mdpi.com

For high-confidence qualitative analysis and profiling, high-resolution accurate-mass (HRAM) spectrometry is the method of choice. lcms.cz The Thermo Scientific Orbitrap mass analyzer is a leading technology in this field, providing exceptional mass resolution (up to 240,000 FWHM or higher) and sub-ppm mass accuracy. thermofisher.comthermofisher.com This level of performance allows for the confident determination of elemental compositions from an accurate mass measurement, which is a critical step in identifying unknown or unconfirmed compounds. mdpi.comresearchgate.net

To gain further structural information, tandem mass spectrometry (MS/MS or MS²) is employed. nih.gov The quadrupole selects the precursor ion of interest (e.g., the molecular ion of this compound), which is then fragmented. The Orbitrap analyzer then measures the accurate masses of the resulting product ions. lcms.cz The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish it from isomers and other closely related compounds. mdpi.com This combination of retention time, accurate precursor mass, and accurate fragment masses provides a very high degree of confidence in the identification of this compound. nih.gov

Advanced Derivatization Strategies for Enhanced this compound Detection

Derivatization is a chemical modification technique used to convert an analyte into a product with improved properties for analysis. nih.gov This strategy is often employed to increase a compound's volatility for gas chromatography (GC) or to enhance its detectability for various analytical methods. mdpi.com

For flavonoids, derivatization techniques such as methylation or trimethylsilylation have been used, particularly for analysis by GC-MS. scribd.com These modifications block polar hydroxyl groups, making the molecules more volatile and thermally stable. scribd.com For instance, a derivatization protocol might involve reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert hydroxyl groups into trimethylsilyl (B98337) ethers. nih.gov

However, for the analysis of flavonoids like this compound using modern LC-MS techniques, derivatization is often unnecessary. The high sensitivity of electrospray ionization (ESI) and the ability of LC to handle non-volatile and thermally labile compounds mean that this compound can typically be analyzed directly in its native form. nih.govoxfordindices.com The development of advanced HRAM-MS systems further reduces the need for derivatization by providing sufficient sensitivity and specificity for direct detection. thermofisher.com

Method Validation Protocols for this compound Analytical Procedures (e.g., Precision, Accuracy, Specificity, Robustness)

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. epa.gov It is a mandatory requirement for quality control and for data submitted to regulatory agencies, ensuring the reliability and reproducibility of results. openaccessjournals.comdemarcheiso17025.com The International Council for Harmonisation (ICH) guideline Q2(R1) provides a widely accepted framework for validating analytical methods. ich.org Key validation parameters include:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. ich.org In HPLC, specificity is demonstrated by showing that the this compound peak is well-resolved from other peaks and that there is no interference at its retention time in a blank matrix. openaccessjournals.com

Linearity: This is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. inab.ie Linearity is typically evaluated by analyzing a series of standards at different concentrations (a minimum of 5 is recommended) and performing a linear regression of concentration versus response. ich.org A high correlation coefficient (R²), typically >0.999, indicates good linearity. researchgate.net

Range: The range is the interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Accuracy: This parameter measures the closeness of the test results obtained by the method to the true value. ich.org It is often expressed as percent recovery by the assay of a known added amount of analyte to a sample matrix or by comparing the results to a certified reference material. ich.org

Precision: Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. ich.org It is usually evaluated at two levels:

Repeatability: Precision under the same operating conditions over a short interval of time.

Intermediate Precision: Expresses within-laboratory variations, such as different days, different analysts, or different equipment. demarcheiso17025.com

Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, pH, temperature). demarcheiso17025.com It provides an indication of the method's reliability during normal usage.

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Purpose | Typical Assessment Method |

|---|---|---|

| Specificity | To ensure the signal is solely from the analyte of interest. ich.org | Analysis of blank and spiked matrices; peak purity analysis (DAD). openaccessjournals.com |

| Linearity | To demonstrate a proportional response to concentration. inab.ie | Analysis of 5+ concentration levels; linear regression analysis (R²). ich.org |

| Accuracy | To determine how close the measured value is to the true value. ich.org | Spike-recovery experiments; analysis of certified reference materials. ich.org |

| Precision | To assess the degree of scatter in results from multiple analyses. ich.org | Repeatability (intra-day) and intermediate precision (inter-day) studies; calculate RSD%. demarcheiso17025.com |

| Range | To define the upper and lower concentration limits of the method. ich.org | Confirmed by linearity, accuracy, and precision data. inab.ie |

| Robustness | To check the method's reliability against minor procedural changes. demarcheiso17025.com | Systematically varying parameters like mobile phase pH, flow rate, temperature. demarcheiso17025.com |

Theoretical Chemistry Perspectives on Isoglycyrol

Quantum Chemical Calculations for Electronic Structure and Reactivity of Isoglycyrol

Quantum chemistry applies the principles of quantum mechanics to chemical systems to compute their electronic structure and properties. mdpi.com Methods like Density Functional Theory (DFT) have become powerful tools for studying the reactivity of organic molecules. mdpi.comd-nb.info These calculations can determine the distribution of electrons within a molecule, which is fundamental to its stability and how it interacts with other molecules. nih.govrsc.org

For a molecule like this compound, quantum chemical calculations could provide valuable data on:

Molecular Geometry: Optimization of the three-dimensional structure to find the most stable arrangement of atoms.

Electronic Properties: Calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical indicator of molecular reactivity and stability. mdpi.com

Reactivity Descriptors: DFT can be used to calculate indices such as chemical potential, hardness, and electrophilicity, which help predict the reactive behavior of the molecule. mdpi.commdpi.comfrontiersin.orgscielo.org.mx For instance, mapping the molecular electrostatic potential (MESP) can identify electron-rich sites prone to electrophilic attack and electron-poor sites susceptible to nucleophilic attack. mdpi.com

Spectroscopic Properties: Prediction of spectroscopic data, such as UV-Vis and NMR spectra, which can be compared with experimental results to validate the computed structure. mdpi.com

While specific DFT or other quantum chemical studies performed directly on this compound are not readily found in the surveyed literature, research on related isoflavonoids like daidzein (B1669772) demonstrates the utility of these methods. researchgate.netacs.org Such studies investigate how factors like solvent effects influence electronic states and fluorescence properties, providing a template for potential future research on this compound. researchgate.netacs.org

Table 1: Key Concepts in Quantum Chemical Calculations for Reactivity Analysis This table illustrates general concepts and not specific data for this compound.

| Concept | Description | Potential Insight for this compound |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons. It represents the ability to donate electrons. | Identifies regions of the molecule most likely to act as an electron donor in a chemical reaction. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons. It represents the ability to accept electrons. | Identifies regions of the molecule most likely to act as an electron acceptor. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap generally implies higher reactivity, as less energy is required to excite an electron. |

| MESP (Molecular Electrostatic Potential) | A 3D map of the electrostatic potential around a molecule. | Visualizes electron-rich (negative potential) and electron-poor (positive potential) areas, predicting sites for electrophilic and nucleophilic attack. |

| Reactivity Descriptors | Calculated values like electrophilicity and nucleophilicity indices. | Quantifies the propensity of the molecule to act as an electrophile or nucleophile in polar reactions. mdpi.com |

Molecular Dynamics Simulations for this compound Conformational Analysis

Molecular dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how a molecule's conformation changes in response to its environment. nih.govmdpi.com This technique is particularly valuable for understanding the flexibility and dynamics of molecules in solution. nih.gov

For this compound, MD simulations could be employed to:

Explore Conformational Space: Identify the range of stable and transient shapes (conformations) the molecule can adopt. This is crucial as the biological activity of a molecule is often tied to a specific conformation.

Analyze Flexibility: Determine which parts of the molecular structure are rigid and which are flexible by analyzing the fluctuations of atomic positions and torsion angles over the simulation. Studies on other flexible molecules, like acyclic sugar alcohols, have successfully used MD to correlate flexibility with molecular structure. mdpi.com

Study Solvation: Simulate this compound in an explicit solvent (like water) to understand how interactions with solvent molecules influence its shape and dynamics. nih.gov

Investigate Intermolecular Interactions: Model the interaction of this compound with biological targets, such as proteins or enzymes, to elucidate potential binding modes and mechanisms of action at a molecular level.

Although the scientific literature does not appear to contain specific MD simulation studies focused on this compound, the methodology is widely applied to other natural products to understand their dynamic behavior and interactions. nih.govmdpi.com

Table 2: Parameters from Molecular Dynamics for Conformational Analysis This table illustrates general parameters and not specific data for this compound.

| Parameter | Description | Potential Insight for this compound |

|---|---|---|

| Ramachandran Plot | A plot of backbone dihedral angles (phi and psi), typically used for proteins but adaptable for other polymers. | For a flexible side chain, it could show preferred torsion angles. |

| Radius of Gyration (Rg) | A measure of the overall size and compactness of the molecule over time. | Changes in Rg can indicate major conformational changes, such as folding or unfolding. nih.gov |

| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the simulated structure and a reference structure. | Indicates the stability of the simulation and whether the molecule is exploring different conformations. mdpi.com |

| Radial Distribution Function (RDF) | Describes how the density of surrounding particles varies as a function of distance from a central particle. | Can be used to analyze the structure of water molecules around specific functional groups of this compound. nih.gov |

Statistical Thermodynamics Applications to this compound Systems

Statistical thermodynamics bridges the gap between the microscopic properties of molecules (like energy levels, derived from quantum mechanics) and the macroscopic thermodynamic properties of a system (like entropy, enthalpy, and Gibbs free energy). It uses statistical methods to connect the behavior of individual molecules to the bulk properties of a substance.

The application of statistical thermodynamics could, in principle, allow for the calculation of various properties for a system containing this compound, assuming the necessary molecular data (e.g., vibrational frequencies, rotational constants) were available from quantum chemical calculations. These properties include:

Thermodynamic Functions: Calculation of standard molar entropy, enthalpy, and Gibbs free energy from molecular partition functions.

Chemical Equilibria: Prediction of equilibrium constants for reactions involving this compound.

Heat Capacity: Estimation of the heat capacity of this compound gas or solid.

Currently, there are no specific applications of statistical thermodynamics to this compound systems reported in the reviewed scientific literature. Such studies are highly complex and are more commonly performed for smaller, simpler molecules where the necessary quantum mechanical data can be calculated with high accuracy.

Chemometric Approaches in this compound Research

Chemometrics utilizes statistical and mathematical methods to analyze chemical data. In the context of natural products, it is frequently used to process complex analytical data from techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to identify patterns, classify samples, and quantify components. japsonline.com

This compound has been identified in several chemometric studies of Glycyrrhiza species (licorice). researchgate.netjst.go.jp These studies often aim to differentiate licorice samples based on their origin, species, or processing method by analyzing their comprehensive metabolite profiles. jst.go.jp

Key applications of chemometrics involving this compound include:

Metabolite Profiling: this compound is often included in the chemical database used to identify compounds in complex licorice extracts via techniques like UPLC-Q-Exactive-MS/MS. mdpi.commdpi.commdpi.com

Marker Identification: Although not always a primary marker, this compound's presence and concentration are part of the data used to identify key chemical markers for distinguishing, for example, wild versus cultivated licorice. jst.go.jp

Table 3: this compound in Chemometric Analysis of Glycyrrhiza (Licorice) Data compiled from studies employing chemometric analysis on licorice extracts.

| Study Focus | Analytical Technique | Chemometric Method | Role/Finding Related to this compound | Reference |

|---|---|---|---|---|

| Metabolite Profiling of Tongmai Sini Decoction | UHPLC-Q-Exactive-MS/MS | Database Matching | Identified as a coumarin-type phenolic compound present in the decoction. | mdpi.com |

| Comparison of Wild vs. Cultivated Licorice | UPLC-Triple TOF-MS/MS | PCA, PLS-DA | Identified as one of 63 components contributing to the chemical fingerprint used for classification. | jst.go.jp |

| Quantification in Chinese Licorice Roots | HPLC | Quantitative Analysis | Content determined in the roots and rhizomes of various Glycyrrhiza species. | researchgate.net |

| Profiling of Yinhua Pinggan Granule | HPLC-Q-Exactive MS | Database Matching | Identified as one of the chemical components of the herbal preparation. | mdpi.com |

| Profiling of Licorice for Oral Ulcer Treatment | UPLC-MS/MS | Metabolite Profiling | Identified as a phenolic component in the aqueous extract of licorice rhizomes. | mdpi.com |

Future Directions and Emerging Research Avenues for Isoglycyrol

Exploration of Undiscovered Mechanistic Pathways

While isoglycyrol has been identified in various studies, a full elucidation of its specific mechanistic pathways remains an area ripe for exploration. Network pharmacology and molecular docking studies have begun to predict potential interactions and pathways for compounds from Glycyrrhiza species, including this compound. austinpublishinggroup.comwjgnet.commedsci.orgnih.gov These computational approaches suggest that this compound may be involved in complex biological networks, such as those related to inflammation and viral infections. austinpublishinggroup.commedsci.org For instance, some studies have implicated compounds from licorice in the regulation of pathways like the PI3K-Akt signaling pathway. nih.gov However, these are often broad predictions for the entire plant extract. Future research must focus on isolating the precise molecular targets and signaling cascades directly modulated by this compound. This will require in-depth in vitro and in vivo studies to validate computational predictions and uncover novel biological activities.

Development of Advanced Analytical Platforms for this compound Metabolomics

The study of this compound and its metabolic fate within biological systems is heavily reliant on sophisticated analytical techniques. Metabolomics, the large-scale study of small molecules, offers a powerful lens through which to view the impact and transformation of this compound. jst.go.jp Advanced analytical platforms are crucial for this endeavor.

Currently, techniques like ultra-fast liquid chromatography coupled with triple quadrupole-time of flight tandem mass spectrometry (UFLC-Triple TOF-MS/MS) and ultra-high-performance liquid chromatography combined with LTQ-Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap-MS) are being employed to identify and quantify compounds like this compound in complex mixtures such as plant extracts. jst.go.jpmdpi.com These methods allow for the sensitive detection and identification of a wide array of metabolites. jst.go.jpresearchgate.net

Future advancements in this area will likely involve the development of widely-targeted metabolomics approaches. metwarebio.commetwarebio.com These innovative methods combine the high-throughput nature of non-targeted metabolomics with the precise quantification of targeted analysis, enabling a more comprehensive and accurate picture of the metabolome. metwarebio.commetwarebio.com By refining these platforms, researchers can better track the absorption, distribution, metabolism, and excretion of this compound, providing critical insights into its bioavailability and biological effects.

Innovative Synthetic Approaches to this compound Derivatives for Targeted Research

The chemical synthesis of this compound and its derivatives is a critical area of research that can provide pure compounds for pharmacological testing and enable the creation of novel molecular probes. While this compound can be isolated from natural sources, total synthesis offers a route to larger quantities and the ability to generate structural analogues. researchgate.net

Recent research has explored various synthetic strategies for related coumestan (B1194414) compounds. rsc.org These often involve complex multi-step reactions, such as the Julia-Kocienski olefination and Smiles rearrangements, to construct the core heterocyclic skeleton. researchgate.net One-pot synthesis methods are also being developed to improve efficiency. rsc.org

A significant future direction is the application of these synthetic methodologies to produce a library of this compound derivatives. By systematically modifying the structure of this compound, researchers can investigate structure-activity relationships (SAR). This involves creating derivatives with altered functional groups to probe interactions with specific biological targets. Such studies are invaluable for identifying the key structural features responsible for any observed biological activity and for designing more potent and selective compounds for targeted research. acs.org

Interdisciplinary Research Integrating Omics Data with this compound Studies

A holistic understanding of this compound's role in biology will necessitate an interdisciplinary approach that integrates various "omics" technologies. This includes genomics, transcriptomics, proteomics, and metabolomics. By combining these datasets, researchers can build a multi-layered picture of how this compound influences cellular processes from the genetic level to metabolic output.

Network pharmacology is an early example of this integrative approach, linking compounds to potential gene and protein targets and associated pathways. medsci.orgnih.gov Future research will need to move beyond computational predictions to the actual generation and integration of multi-omics data from experimental systems treated with this compound. For example, transcriptomic analysis could reveal changes in gene expression, while proteomic studies could identify alterations in protein levels and post-translational modifications. When combined with metabolomic data that details changes in small molecule profiles, a comprehensive and dynamic view of this compound's mechanism of action can be constructed. This integrated approach holds the key to deciphering the complex biological functions of this intriguing natural product.

Q & A

Q. What experimental models are most suitable for initial screening of Isoglycyrol’s bioactivity?

Methodological Answer: Begin with in vitro assays such as enzyme inhibition (e.g., COX-2 or DPP4 inhibition assays) to evaluate anti-inflammatory or antiviral activity, leveraging protocols from standardized cell lines (e.g., RAW264.7 macrophages for NO production ). For in vivo models, consider murine inflammation models (e.g., carrageenan-induced paw edema) with dose ranges derived from pharmacokinetic studies. Validate purity of this compound extracts using HPLC (≥95% purity) and reference spectral libraries (e.g., NMR, LC-MS) to ensure reproducibility .

Q. How can researchers ensure the structural integrity of this compound during extraction and storage?

Methodological Answer: Employ chromatographic techniques (e.g., reverse-phase HPLC with UV detection at 254 nm) to monitor degradation products. Store isolates in amber vials at -20°C under inert gas (e.g., nitrogen) to prevent oxidation. Cross-validate structural integrity via tandem mass spectrometry (MS/MS) and compare with published spectral data .

Q. What are the established molecular targets of this compound in current literature?

Methodological Answer: Systematic reviews indicate this compound interacts with genes such as PTGS2 (COX-2), DPP4, and NOS2 in anti-inflammatory pathways . Use databases like PubChem or KEGG to map target pathways, then validate via siRNA knockdown or CRISPR-Cas9 in relevant cell lines to confirm functional roles .

Advanced Research Questions

Q. How should researchers address contradictory IC50 values for this compound across different studies?

Methodological Answer: Conduct a meta-analysis of existing data, accounting for variables such as assay conditions (e.g., pH, temperature), solvent composition (e.g., DMSO concentration), and cell viability protocols (e.g., MTT vs. resazurin assays). Use Bland-Altman plots to assess inter-study variability and replicate experiments under standardized conditions .

Q. What strategies are effective for identifying off-target effects of this compound in complex biological systems?

Methodological Answer: Apply multi-omics approaches:

- Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to quantify protein expression changes.

- Transcriptomics : Perform RNA-seq to identify differentially expressed genes beyond primary targets.

- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING DB) to predict secondary targets . Validate findings with orthogonal assays (e.g., surface plasmon resonance for binding affinity) .

Q. How can researchers optimize experimental design for this compound’s dose-response studies when nonlinear pharmacokinetics are observed?

Methodological Answer: Use non-compartmental analysis (NCA) to estimate AUC and half-life. Incorporate allometric scaling from animal models to predict human-equivalent doses. For in vitro studies, apply Hill slope models to account for cooperative binding effects. Include negative controls (e.g., glycyrrhizin) to rule out nonspecific interactions .

Q. What statistical methods are recommended for reconciling conflicting gene expression data in this compound studies?

Methodological Answer: Apply mixed-effects models to account for batch effects or inter-lab variability. Use Benjamini-Hochberg correction for false discovery rates in high-throughput datasets. For small sample sizes, employ Bayesian hierarchical models to improve reliability .

Methodological Resources

- Data Contradiction Analysis : Follow the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental frameworks .

- Literature Review : Use Google Scholar advanced operators (e.g.,

intitle:"this compound" AND "anti-inflammatory") and filter by "Since 2020" to prioritize recent studies . - Ethical Compliance : Document extraction protocols and animal welfare compliance using ARRIVE guidelines for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.